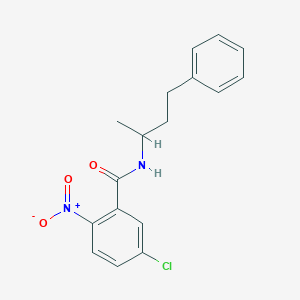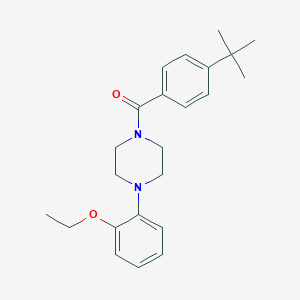![molecular formula C13H12ClNOS B458214 N-[2-(3-chlorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B458214.png)
N-[2-(3-chlorophenyl)ethyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-chlorophenyl)ethyl]thiophene-2-carboxamide: is an organic compound with the molecular formula C13H12ClNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a 3-chlorophenyl group attached to an ethyl chain, which is further connected to a thiophenecarboxamide moiety. This structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-chlorophenyl)ethyl]thiophene-2-carboxamide typically involves the reaction of 3-chlorophenylethylamine with 2-thiophenecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include a solvent like dichloromethane (DCM) and are performed at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-[2-(3-chlorophenyl)ethyl]thiophene-2-carboxamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: The compound has shown potential in biological studies due to its ability to interact with specific enzymes and receptors. It is used in the design of enzyme inhibitors and as a probe in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It has been investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound finds applications in the production of specialty chemicals and advanced materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N-[2-(3-chlorophenyl)ethyl]-2-furancarboxamide: Similar structure but with a furan ring instead of thiophene.
N-[2-(3-chlorophenyl)ethyl]-2-pyrrolecarboxamide: Contains a pyrrole ring instead of thiophene.
N-[2-(3-chlorophenyl)ethyl]-2-benzofurancarboxamide: Features a benzofuran ring.
Uniqueness: N-[2-(3-chlorophenyl)ethyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C13H12ClNOS |
|---|---|
Molecular Weight |
265.76g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12ClNOS/c14-11-4-1-3-10(9-11)6-7-15-13(16)12-5-2-8-17-12/h1-5,8-9H,6-7H2,(H,15,16) |
InChI Key |
RZBKSZLVZLQKTD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=CC=CS2 |
solubility |
39.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B458133.png)








![Ethyl ({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)acetate](/img/structure/B458147.png)




